molecular formula C16H13FN2OS2 B2474242 N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896350-91-7

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B2474242
CAS No.: 896350-91-7
M. Wt: 332.41
InChI Key: LJUQJGIECMNRJZ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c17-11-5-7-12(8-6-11)21-10-9-15(20)19-16-18-13-3-1-2-4-14(13)22-16/h1-8H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUQJGIECMNRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves the formation of C-S and C-N bonds. One efficient method for synthesizing benzothiazole derivatives is the metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This process tolerates a wide range of substrates and provides high efficiency and moderate selectivity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of different catalysts, solvents, and reaction conditions to improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide serves as a lead compound for developing new drugs targeting specific enzymes or receptors. Its unique structural features allow for modifications that can enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties due to the fluorine atom enhancing its interaction with microbial targets.

Anticancer Activity

Thiazole-based compounds are extensively studied for their anticancer properties. Fluorinated derivatives have been reported to exhibit potent antiproliferative effects against cancer cell lines. The proposed mechanism involves interaction with molecular targets involved in cell proliferation and survival pathways, potentially leading to apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

Compound NameTarget Cell LinesIC50 (µg/mL)Mechanism of Action
Compound AHT291.61 ± 1.92DNA adduct formation
Compound BJurkat1.98 ± 1.22Inhibition of Bcl-2
Compound CA-431<1Apoptosis induction

Materials Science

The compound's unique structural features make it a candidate for developing organic semiconductors and other advanced materials. Its ability to modulate electronic properties through structural modifications can lead to innovations in electronic devices.

Biological Studies

This compound can be utilized to study interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating biochemical pathways and developing targeted therapies.

Similar Compounds

Compounds such as 4-(4-fluorophenyl)-1,3-thiazol-2-yl)hydrazone share similar moieties but differ in their overall structure and functional groups.

Uniqueness

The specific combination of functional groups in this compound confers distinct chemical and biological properties that make it valuable for various research and industrial applications.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is likely related to its ability to interact with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The presence of the fluorophenyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is unique due to the combination of benzothiazole and fluorophenyl groups in its structure. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by a benzo[d]thiazole moiety and a fluorinated phenyl group, suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14FN3OS, indicating the presence of fluorine, sulfur, nitrogen, carbon, and hydrogen. The structural features include:

  • Benzo[d]thiazole moiety : Known for its pharmacological significance.
  • Fluorinated phenyl group : Enhances lipophilicity and bioavailability.
  • Thioether linkage : Potentially increases reactivity with biological targets.

Anticancer Activity

Recent studies highlight the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cancer cell proliferation:

CompoundCell LineIC50 (µM)Mechanism
B7A4311.61Induces apoptosis
4iHOP-921.98Cell cycle arrest

These findings underscore the importance of structural modifications in enhancing anticancer activity. The presence of the benzo[d]thiazole core has been linked to selective targeting of various anti-tumor receptors .

Anti-inflammatory Activity

Benzothiazole derivatives have also been recognized for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to their therapeutic potential in inflammatory diseases. For example, compound B7 exhibited a marked decrease in cytokine activity at concentrations as low as 1 µM .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has been documented extensively. This compound's structural features may enhance its interaction with microbial targets. Research has shown that similar compounds exhibit potent antibacterial effects comparable to established antibiotics .

Case Studies

  • Study on Antitumor Effects : A recent study synthesized several benzothiazole derivatives and assessed their biological activities against various cancer cell lines. Among these, this compound was identified as having significant cytotoxic effects against lung cancer cells .
  • Anti-inflammatory Assessment : In a controlled experiment, the impact of benzothiazole derivatives on inflammation was measured using mouse models. The results indicated a reduction in paw swelling and inflammatory markers in treated groups compared to controls .

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